Paclitaxel Photodegradant

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

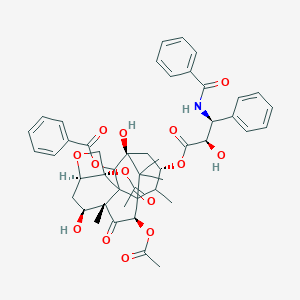

Paclitaxel photodegradant is a compound derived from the degradation of paclitaxel, a widely used chemotherapeutic agent. Paclitaxel is known for its effectiveness in treating various types of cancers, including ovarian, breast, and lung cancers. The photodegradation of paclitaxel occurs when it is exposed to light, leading to the formation of various degradation products. Understanding these degradation products is crucial for ensuring the stability and efficacy of paclitaxel in pharmaceutical formulations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of paclitaxel photodegradant involves exposing paclitaxel to light under controlled conditions. This can be achieved using ultraviolet light or sunlight. The reaction conditions, such as the intensity and duration of light exposure, temperature, and solvent used, can significantly influence the degradation process and the resulting products .

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in a controlled environment to ensure consistency and reproducibility. This involves using specialized equipment to regulate light exposure and other reaction conditions. The degradation products are then isolated and characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Primary Photodegradation Pathways

Paclitaxel's photodegradation primarily involves structural isomerization and oxidative modifications due to UV/visible light exposure. Key reactions include:

C3–C11 Bridged Isomer Formation

-

Reaction : UV light induces intramolecular bridging between C3 and C11 positions.

-

Mechanism : Photoexcitation facilitates electron transfer, enabling bond rearrangement.

-

Evidence : LC-MS studies identified this isomer as the dominant photodegradant (73% of total degradation products under high-intensity light) .

Oxetane Ring Opening

-

Conditions : Acidic environments accelerate this process.

-

Outcome : Loss of the oxetane ring’s rigidity, reducing paclitaxel’s tubulin-binding efficacy .

Epimerization at C7

-

Reaction : The hydroxyl group at C7 undergoes epimerization under basic conditions.

-

Product : 7-epi-paclitaxel (VI ), a stereoisomer with reduced bioactivity.

Deacetylation

-

Site : C10 hydroxyl group.

-

Product : 10-deacetylpaclitaxel, observed under oxidative (H₂O₂) and photolytic conditions .

Sidechain Modifications

-

Cleavage : The C13 amide sidechain hydrolyzes in acidic conditions, yielding baccatin III and sidechain methyl ester .

Photodegradation Products and Biological Impact

Mechanistic Insights

-

Photodynamic Activation : Paclitaxel absorbs UV light, promoting singlet oxygen (¹O₂) generation, which drives oxidation and radical-mediated bond cleavage .

-

Role of Solvent : Polar solvents (e.g., methanol) accelerate degradation by stabilizing transition states during isomerization .

Analytical Characterization

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Photodegradation Studies

The study of paclitaxel photodegradant provides insights into the stability and reactivity of paclitaxel under light exposure. Understanding the degradation pathways can help in developing strategies to enhance the stability of paclitaxel formulations.

- Key Reactions :

- Oxidation : Light exposure leads to the formation of hydroxylated products.

- Reduction : Less common but can occur, leading to reduced degradation products.

- Substitution : Functional groups in paclitaxel can be replaced by other groups due to light exposure.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of hydroxylated products | Hydrogen peroxide |

| Reduction | Formation of reduced products | Sodium borohydride |

| Substitution | Replacement of functional groups | Various solvents (e.g., methanol) |

Biological Applications

Toxicity and Biological Activity Studies

The degradation products of paclitaxel are crucial for understanding the biological activity and toxicity associated with paclitaxel and its derivatives. Research indicates that while paclitaxel is effective against various cancers, its photodegradants may not possess the same anticancer properties but can influence cellular mechanisms.

- Cellular Mechanisms :

- Paclitaxel stabilizes microtubules, disrupting cell division and leading to apoptosis.

- Studies on photodegradants can reveal how these compounds interact with cellular pathways differently than paclitaxel itself.

Medical Applications

Formulation Development

Research into this compound is essential for improving pharmaceutical formulations. Understanding how light affects paclitaxel can lead to better storage conditions and formulation strategies that maintain drug efficacy.

- Controlled Release Systems :

Photodegradants have been explored for their potential in controlled drug release systems, where they can be activated by light to release paclitaxel in a targeted manner.

Industrial Applications

Manufacturing and Storage Improvements

Knowledge gained from studying this compound can inform manufacturing practices for paclitaxel-based drugs. This includes optimizing light exposure during production and establishing better storage conditions to minimize degradation.

Case Studies

-

Controlled Release Mechanisms

A study demonstrated the use of RNA pyramids for photo-controlled release of paclitaxel. This method showed promise in enhancing drug delivery efficiency while minimizing side effects associated with traditional formulations . -

Nanoparticle Formulations

Recent advances have focused on self-assembled nanoparticles containing paclitaxel, which significantly improve solubility and bioavailability compared to free drug formulations. These nanoparticles leverage the unique properties of both paclitaxel and its photodegradants .

Wirkmechanismus

The mechanism of action of paclitaxel photodegradant involves its interaction with cellular components. Paclitaxel itself works by stabilizing microtubules and preventing their depolymerization, which inhibits cell division and leads to cell death. The degradation products of paclitaxel may have different mechanisms of action, depending on their structure and reactivity. Some degradation products may retain the ability to interact with microtubules, while others may have different molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to paclitaxel photodegradant include other taxane derivatives and their degradation products. Some of these compounds include:

Docetaxel: Another widely used chemotherapeutic agent with a similar mechanism of action to paclitaxel.

Cabazitaxel: A semi-synthetic derivative of paclitaxel with improved efficacy and reduced resistance.

Baccatin III: A precursor to paclitaxel that is also subject to photodegradation.

Uniqueness

This compound is unique due to its specific degradation pathway and the resulting products. The study of these degradation products provides valuable insights into the stability and efficacy of paclitaxel, which is crucial for its use in cancer treatment .

Eigenschaften

CAS-Nummer |

146139-03-9 |

|---|---|

Molekularformel |

C47H51NO14 |

Molekulargewicht |

853.9 g/mol |

IUPAC-Name |

[(2R,4S,5S,7R,10S,12S,15S,16S)-2,10-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-5,13-dihydroxy-4,16,17,17-tetramethyl-3-oxo-8-oxapentacyclo[11.3.1.01,11.04,11.07,10]heptadecan-12-yl] benzoate |

InChI |

InChI=1S/C47H51NO14/c1-25-31(60-40(56)35(52)34(28-16-10-7-11-17-28)48-38(54)29-18-12-8-13-19-29)23-44(57)41(61-39(55)30-20-14-9-15-21-30)47-43(6,32(51)22-33-45(47,24-58-33)62-27(3)50)36(53)37(59-26(2)49)46(25,47)42(44,4)5/h7-21,25,31-35,37,41,51-52,57H,22-24H2,1-6H3,(H,48,54)/t25-,31+,32+,33-,34?,35-,37+,41-,43+,44?,45+,46?,47?/m1/s1 |

InChI-Schlüssel |

DVCCAPSSSZMPLX-JAUDPLDNSA-N |

SMILES |

CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |

Isomerische SMILES |

C[C@@H]1[C@H](CC2([C@H](C34C1(C2(C)C)[C@H](C(=O)[C@@]3([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)[C@@H](C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |

Kanonische SMILES |

CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |

Synonyme |

(1S,2S,4S,5S,6R,7aS,8S,9aR,11aS)-4-(((2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-1-(benzoyloxy)-2,8-dihydroxy-5,7a,12,12-tetramethyl-7-oxododecahydro-1H-2,5a-methanocyclohepta[3,3a]indeno[5,4-b]oxete-6,11a-diyl Diacetate; 3H-4,7a-Methanocycl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.